molecular formula C15H21N3O2 B13900464 Benzonitrile, 5-(dibutylamino)-2-nitro- CAS No. 821776-90-3

Benzonitrile, 5-(dibutylamino)-2-nitro-

Cat. No.: B13900464
CAS No.: 821776-90-3
M. Wt: 275.35 g/mol
InChI Key: PDMRSJJPYGYPQY-UHFFFAOYSA-N
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Description

Benzonitrile, 5-(dibutylamino)-2-nitro- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group (–CN), a nitro group (–NO2), and a dibutylamino group (–N(C4H9)2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 5-(dibutylamino)-2-nitro- typically involves the nitration of benzonitrile followed by the introduction of the dibutylamino group. One common method involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitrobenzonitrile is then reacted with dibutylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of benzonitrile, 5-(dibutylamino)-2-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 5-(dibutylamino)-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dibutylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Further oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group results in the formation of the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 5-(dibutylamino)-2-nitro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving nitrile and nitro groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 5-(dibutylamino)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The dibutylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound without the nitro and dibutylamino groups.

    2-Nitrobenzonitrile: Benzonitrile with a nitro group at the 2-position.

    5-Aminobenzonitrile: Benzonitrile with an amino group at the 5-position.

Uniqueness

Benzonitrile, 5-(dibutylamino)-2-nitro- is unique due to the presence of both the nitro and dibutylamino groups, which impart distinct chemical and physical properties

Properties

CAS No.

821776-90-3

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-(dibutylamino)-2-nitrobenzonitrile

InChI

InChI=1S/C15H21N3O2/c1-3-5-9-17(10-6-4-2)14-7-8-15(18(19)20)13(11-14)12-16/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

PDMRSJJPYGYPQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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